molecular formula C5H9ClN4 B1378488 5-(Aminomethyl)pyrimidin-4-amine hydrochloride CAS No. 856971-58-9

5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Cat. No. B1378488
M. Wt: 160.6 g/mol
InChI Key: RLTVUJDSZRRLGJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 856971-58-9 . It has a molecular weight of 160.61 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular formula of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is C5H9ClN4 . Its average mass is 160.605 Da .


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a powder . It has a melting point of 297-298 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives, synthesized through condensation reactions involving various amines, have shown potential anti-inflammatory and analgesic properties. Compounds from this synthesis demonstrated significant activity in biological assays, highlighting the utility of pyrimidine structures in medicinal chemistry (Sondhi et al., 2009).

  • Development of Substituted Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones : A methodology for creating highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones was established, demonstrating the chemical flexibility of pyrimidine derivatives. This synthesis approach has enabled the formation of a library of compounds with potential for further pharmacological evaluation (Xiang et al., 2011).

  • Antibacterial Activity of Pyrimidin-4-yl Derivatives : Novel synthesis routes have led to the creation of pyrimidin-4-yl derivatives with evaluated antibacterial activities. These compounds, through innovative synthetic pathways, offer new avenues for antibacterial drug discovery (Afrough et al., 2019).

  • Dihydrofolate Reductase (DHFR) Inhibitors from Pyrimidine Derivatives : Design and synthesis of novel 2,4-diaminopyrimidines as DHFR inhibitors showcase the therapeutic potential of pyrimidine derivatives against bacterial infections and the importance of structure-based library design in discovering effective compounds (Wyss et al., 2003).

  • Synthesis of Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine for Antimicrobial Activities : The creation of these compounds from the cyclo-condensation of specific ketones and amines illustrates the synthetic versatility of pyrimidine derivatives and their potential in generating new antimicrobial agents (El-Gazzar et al., 2008).

Safety And Hazards

The compound is considered hazardous and has a GHS07 pictogram . The signal word is "Warning" . More detailed safety and hazard information can be found in the MSDS .

properties

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1,6H2,(H2,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVUJDSZRRLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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